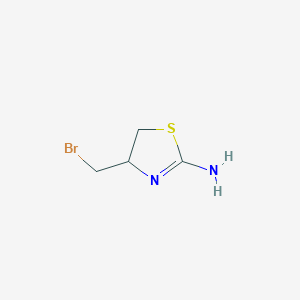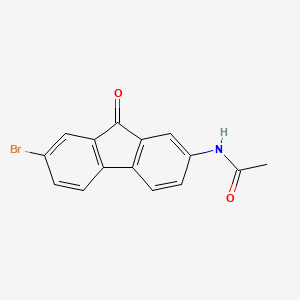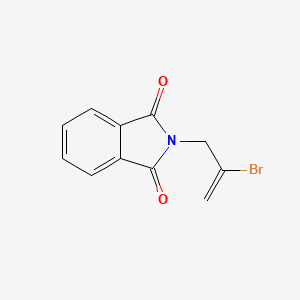
3,6-Dibromo-2,4-dimethylpyridine
Descripción general
Descripción
3,6-Dibromo-2,4-dimethylpyridine is a chemical compound with the CAS Number: 5006-57-5 . It has a molecular weight of 264.95 . It is solid at room temperature .
Molecular Structure Analysis
The InChI Code for 3,6-Dibromo-2,4-dimethylpyridine is 1S/C7H7Br2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3,6-Dibromo-2,4-dimethylpyridine is a solid at room temperature . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
Crystallographic Properties
3,6-Dibromo-2,4-dimethylpyridine shows interesting crystallographic properties. It has been studied for its aromatic face-to-face pi-stacking in solid state and its unique molecular orientation in X-shaped columns or zigzag arrays, as seen in compounds like 2,6-Dibromo-3,5-dimethylpyridine (Pugh, 2006).
Forensic Relevance
This compound has been utilized in forensic science. A Suzuki-Miyaura approach to a series of forensically relevant pyridines has been described, where 3,6-Dibromo-2,4-dimethylpyridine plays a crucial role in the synthesis process (Błachut, Czarnocki, & Wojtasiewicz, 2006).
Noncovalent Interaction Studies
Research has explored the role of nonclassical noncovalent interactions in structures involving variants of 3,6-Dibromo-2,4-dimethylpyridine. This is evident in the study of its interaction with ionic metal bromides and its role in structural control (AlDamen & Haddad, 2011).
Ion Mobility Spectrometry
This compound has been studied in the context of ion mobility spectrometry, where its positive ion mobility spectra were analyzed, contributing to chemical standards in this field (Eiceman, Nazarov, & Stone, 2003).
Interaction with Cadmium Compounds
Studies have also been conducted on the interaction of similar compounds with cadmium, exploring noncovalent supramolecular interactions and the formation of complex structures (Al-Far & Ali, 2007).
Characterization of Acid Surfaces
2,6-Dimethylpyridine, a related compound, has been used in the characterization of acid surfaces, indicating potential applications of 3,6-Dibromo-2,4-dimethylpyridine in similar contexts (Corma, Rodellas, & Fornés, 1984).
Safety and Hazards
Propiedades
IUPAC Name |
3,6-dibromo-2,4-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMYIOHTGICAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-2,4-dimethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B3268909.png)


![Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B3268927.png)







